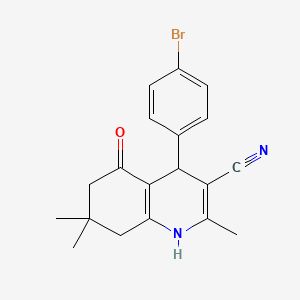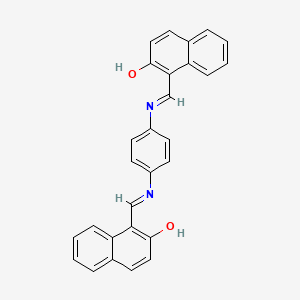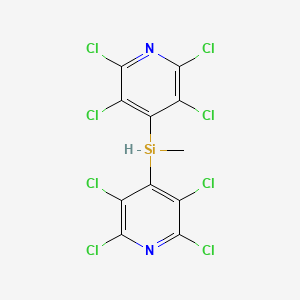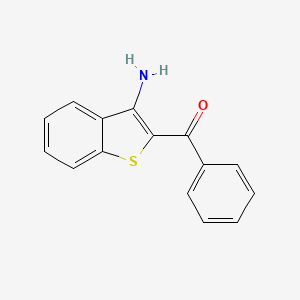
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-クロロ-2,4-ジメトキシフェニル)-3-(2,5-ジフルオロフェニル)尿素は、尿素誘導体と呼ばれる合成有機化合物です。
2. 製法
合成経路と反応条件
1-(5-クロロ-2,4-ジメトキシフェニル)-3-(2,5-ジフルオロフェニル)尿素の合成は、通常、5-クロロ-2,4-ジメトキシアニリンと2,5-ジフルオロフェニルイソシアネートの反応によって行われます。 この反応は、通常、ジクロロメタンやトルエンなどの有機溶媒中で、制御された温度条件下で行われます。
工業的製造方法
この化合物の工業的製造方法は、同様の反応条件を用いた大規模合成によって行われる可能性が高く、収率と純度を高めるために最適化されています。 これには、連続フローリアクターの使用や、再結晶やクロマトグラフィーなどの高度な精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,5-difluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
1-(5-クロロ-2,4-ジメトキシフェニル)-3-(2,5-ジフルオロフェニル)尿素は、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にクロロ基とフルオロ基の位置で、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシド。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、置換反応によってクロロ基またはフルオロ基の位置に異なる官能基が導入される可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性など、潜在的な生物活性について研究されています。
医学: 医薬品中間体としての可能性について調査されています。
工業: 特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
1-(5-クロロ-2,4-ジメトキシフェニル)-3-(2,5-ジフルオロフェニル)尿素の作用機序は、その特定の用途によって異なります。 たとえば、生物活性がある場合、酵素や受容体などの特定の分子標的に結合して、生化学的なイベントのカスケードを引き起こす可能性があります。 関与する正確な経路を特定するには、実験的研究による詳細な調査が必要です。
6. 類似の化合物との比較
類似の化合物
- 1-(5-クロロ-2,4-ジメトキシフェニル)-3-フェニル尿素
- 1-(5-クロロ-2,4-ジメトキシフェニル)-3-(2,4-ジフルオロフェニル)尿素
- 1-(5-クロロ-2,4-ジメトキシフェニル)-3-(3,5-ジフルオロフェニル)尿素
ユニークな点
1-(5-クロロ-2,4-ジメトキシフェニル)-3-(2,5-ジフルオロフェニル)尿素は、クロロ基、メトキシ基、フルオロ基の特定の位置によってユニークであり、これにより化合物の化学反応性と生物活性に影響を与える可能性があります。 これらの構造的な違いは、化合物が他の分子とどのように相互作用するか、およびさまざまな用途における全体的な有効性に違いを生じさせる可能性があります。
類似化合物との比較
Similar Compounds
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-phenylurea
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3,5-difluorophenyl)urea
Uniqueness
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea is unique due to the specific positioning of the chloro, methoxy, and fluoro groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.
特性
分子式 |
C15H13ClF2N2O3 |
|---|---|
分子量 |
342.72 g/mol |
IUPAC名 |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C15H13ClF2N2O3/c1-22-13-7-14(23-2)12(6-9(13)16)20-15(21)19-11-5-8(17)3-4-10(11)18/h3-7H,1-2H3,(H2,19,20,21) |
InChIキー |
HSIKBTQKQSGEEO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)F)F)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)


![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)






